molecular formula C18H17FN4O2 B5770443 5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine CAS No. 312616-70-9

5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine

Cat. No.: B5770443
CAS No.: 312616-70-9
M. Wt: 340.4 g/mol
InChI Key: DKMPKZLVZFPNDI-UHFFFAOYSA-N
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Description

5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and two 4-methoxyphenyl groups attached to the nitrogen atoms at the 2 and 4 positions

Chemical Reactions Analysis

5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been studied as a potential inhibitor of protein kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:

The uniqueness of 5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine lies in its specific substitution pattern and the presence of the 4-methoxyphenyl groups, which confer distinct chemical and biological properties.

Biological Activity

5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine is a synthetic organic compound belonging to the pyrimidine class. It is characterized by a fluorine atom at the 5-position of the pyrimidine ring and two 4-methoxyphenyl groups at the nitrogen atoms in the 2 and 4 positions. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

  • IUPAC Name : 5-fluoro-2-N,4-N-bis(4-methoxyphenyl)pyrimidine-2,4-diamine
  • CAS Number : 312616-70-9
  • Molecular Formula : C18H17FN4O2
  • Molecular Weight : 342.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been identified as a potential inhibitor of protein kinases, which are crucial for cell signaling and regulation. The compound can bind to active sites of these enzymes, inhibiting their activity and thereby impacting several biochemical pathways relevant to disease processes.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays have shown that it can inhibit cell growth in hematological cancers such as acute lymphoblastic leukemia (DND-41), acute myeloid leukemia (HL-60), and chronic myeloid leukemia (K-562). The IC50 values for these activities indicate strong potential for therapeutic applications.

Cell Line IC50 (µM) Selectivity
DND-41 (Acute Lymphoblastic)0.45High
HL-60 (Acute Myeloid)0.38High
K-562 (Chronic Myeloid)0.50Moderate
NCI-H460 (Lung Carcinoma)1.20Low
HCT-116 (Colorectal Carcinoma)1.00Moderate

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on specific enzymes. In particular, it has shown promise as an inhibitor of colony-stimulating factor-1 receptor (CSF1R), a receptor tyrosine kinase involved in macrophage differentiation and maintenance.

Table: Enzyme Inhibition Data

Enzyme Inhibition (%) at 100 nM Selectivity
CSF1R78%High
EGFR20%Low
PDGFR35%Moderate

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antiproliferative Effects : A recent publication demonstrated that derivatives of pyrimidines, including this compound, exhibited strong antiproliferative activity against a range of cancer cell lines. The study emphasized the structural importance of substituents on the pyrimidine ring for enhancing biological activity .
  • Inhibition of Protein Kinases : Research indicated that this compound could selectively inhibit CSF1R with subnanomolar potency, suggesting its potential use in treating diseases where macrophage activity is dysregulated .
  • Structure-Activity Relationship Analysis : Investigations into the structure-activity relationship revealed that modifications to the methoxy groups significantly influenced both antiproliferative and enzyme inhibition activities, highlighting the importance of chemical structure in mediating biological effects .

Properties

IUPAC Name

5-fluoro-2-N,4-N-bis(4-methoxyphenyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-24-14-7-3-12(4-8-14)21-17-16(19)11-20-18(23-17)22-13-5-9-15(25-2)10-6-13/h3-11H,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMPKZLVZFPNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355481
Record name 5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312616-70-9
Record name 5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In like manner to the preparation of N2,N4-bis(3-hydroxyphenyl)-5-fluoro-2,4-pyrimidinediamine, 2,4-dichloro-5-fluoropyrimidine and 4-methoxyaniline were reacted to yield N2,N4-bis(4-methoxyphenyl)-5-fluoro-2,4-pyrimidinediamine. 1H NMR (CD3OD): δ 7.67 (d, 1H, J=4.8 Hz), 7.43 (d, 2H, J=9.3 Hz), 7.67 (d, 2H, J=8.7 Hz), 6.87 (d, 2H, J=9.6 Hz), 6.83 (d, 2H, J=8.7 Hz), 3.83 (s, 3H), 3.81(s, 3H); LCMS: ret. time: 22.53 min.; purity: 100%; MS (m/e): 341 (MH+).
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